[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
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Description
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C25H26N4O5 and its molecular weight is 462.506. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds structurally similar to the one , such as 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Molecular Interactions and Bonding
Research on triazole derivatives, including studies on their synthesis, spectroscopic, and X-ray characterization, reveals insights into molecular interactions such as π-hole tetrel bonding. These interactions play a crucial role in the self-assembly of compounds, affecting their nucleophilic/electrophilic properties and interaction energies, which are essential for designing molecules with specific functions (Ahmed et al., 2020).
Reaction Mechanisms and Product Formation
Studies on oxazole derivatives undergoing reactions, such as the abnormal Diels–Alder reaction, provide insights into the mechanisms leading to product formation. These mechanisms, based on solvent effects and zwitterionic intermediates, are critical for understanding and predicting the outcomes of chemical reactions involving such compounds (Ibata et al., 1992).
EGFR Inhibition and Anti-Cancer Properties
Benzimidazole derivatives bearing 1,2,4-triazole, closely related to the query compound, have been studied for their EGFR inhibition and anti-cancer properties. These studies involve detailed tautomeric, conformational analyses, and molecular docking to elucidate the mechanism behind their anti-cancer properties, highlighting the therapeutic potential of such compounds (Karayel, 2021).
Structure Determination and Chemical Properties
The synthesis and structure determination of triazole derivatives, through methods such as NMR spectroscopy and X-ray diffraction, are essential for understanding their chemical properties and potential applications in various scientific fields (Kariuki et al., 2022).
Properties
IUPAC Name |
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-6-32-21-12-9-18(13-22(21)31-5)24-26-20(17(4)34-24)14-33-25(30)23-16(3)29(28-27-23)19-10-7-15(2)8-11-19/h7-13H,6,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVQWGWYSHQHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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